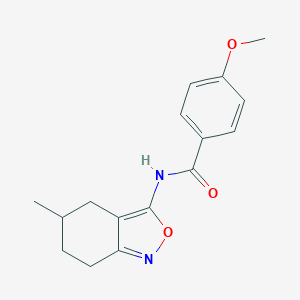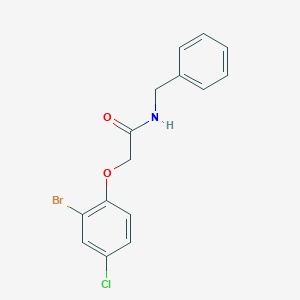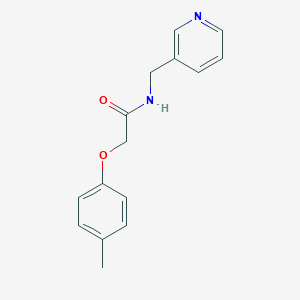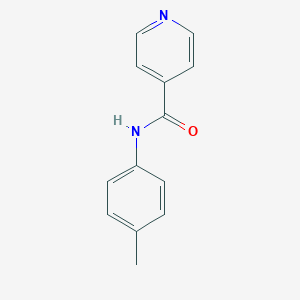
4-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide, also known as MNI-137, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a benzisoxazole derivative and has been found to have interesting properties that make it a promising candidate for further investigation.
Mechanism of Action
4-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide acts as a sigma-1 receptor agonist, which means that it binds to the receptor and activates it. This activation leads to a variety of downstream effects, including the modulation of ion channels and the release of neurotransmitters. Additionally, this compound has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to have neuroprotective effects in a variety of models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Additionally, this compound has been found to have antidepressant and anxiolytic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor in various cellular processes. Additionally, the neuroprotective and neurotrophic effects of this compound make it a promising candidate for the development of new therapies for neurodegenerative diseases. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on 4-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide. One area of interest is the development of new sigma-1 receptor agonists that have improved pharmacokinetic properties, such as increased solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential applications in the treatment of neurodegenerative diseases. Finally, more research is needed to explore the potential side effects and toxicity of this compound in order to ensure its safety for use in humans.
Synthesis Methods
The synthesis of 4-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde with methylamine to form the corresponding imine. This intermediate is then reduced to the amine using sodium borohydride. The resulting amine is then reacted with 4-methoxybenzoyl chloride in the presence of a base to form this compound.
Scientific Research Applications
4-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes, including neurotransmitter release, calcium signaling, and cell survival.
properties
Molecular Formula |
C16H18N2O3 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
4-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
InChI |
InChI=1S/C16H18N2O3/c1-10-3-8-14-13(9-10)16(21-18-14)17-15(19)11-4-6-12(20-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H,17,19) |
InChI Key |
SPXNGPRLSCZSRQ-UHFFFAOYSA-N |
SMILES |
CC1CCC2=NOC(=C2C1)NC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1CCC2=NOC(=C2C1)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol](/img/structure/B240879.png)
![4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B240883.png)





![Ethyl 4-[(4-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B240897.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B240900.png)

![N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B240907.png)
